Cas no 1706459-67-7 ([2-(4-Chloro-phenoxymethyl)-morpholin-4-yl]-acetic acid methyl ester)
[2-(4-Chloro-phenoxymethyl)-morpholin-4-yl]-acetic acid methyl ester Chemical and Physical Properties
Names and Identifiers
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- [2-(4-Chloro-phenoxymethyl)-morpholin-4-yl]-acetic acid methyl ester
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- Inchi: 1S/C14H18ClNO4/c1-18-14(17)9-16-6-7-19-13(8-16)10-20-12-4-2-11(15)3-5-12/h2-5,13H,6-10H2,1H3
- InChI Key: IRYSJMBDBAUEKZ-UHFFFAOYSA-N
- SMILES: N1(CC(OC)=O)CCOC(COC2=CC=C(Cl)C=C2)C1
[2-(4-Chloro-phenoxymethyl)-morpholin-4-yl]-acetic acid methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM508452-1g |
Methyl2-(2-((4-chlorophenoxy)methyl)morpholino)acetate |
1706459-67-7 | 97% | 1g |
$396 | 2022-09-29 |
[2-(4-Chloro-phenoxymethyl)-morpholin-4-yl]-acetic acid methyl ester Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on [2-(4-Chloro-phenoxymethyl)-morpholin-4-yl]-acetic acid methyl ester
Comprehensive Overview of [2-(4-Chloro-phenoxymethyl)-morpholin-4-yl]-acetic acid methyl ester (CAS No. 1706459-67-7)
The compound [2-(4-Chloro-phenoxymethyl)-morpholin-4-yl]-acetic acid methyl ester (CAS No. 1706459-67-7) is a specialized morpholine derivative with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring a chlorophenoxymethyl group and a morpholin-4-yl-acetic acid methyl ester moiety, makes it a valuable intermediate for synthesizing bioactive molecules. Researchers are increasingly interested in this compound due to its versatility in drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents.
In recent years, the demand for morpholine-based compounds has surged, driven by their applications in medicinal chemistry and crop protection. The 4-chlorophenoxy group in [2-(4-Chloro-phenoxymethyl)-morpholin-4-yl]-acetic acid methyl ester enhances its binding affinity to biological targets, a feature highly sought after in structure-activity relationship (SAR) studies. This compound’s methyl ester functionality also offers improved solubility, a critical factor in formulation development.
One of the most frequently asked questions about CAS No. 1706459-67-7 is its role in drug delivery systems. The morpholine ring is known to improve cell membrane permeability, making it a key component in prodrug design. Additionally, its chlorophenoxy substituent has been linked to antimicrobial activity, aligning with the growing focus on antibiotic alternatives in the post-pandemic era. These properties position the compound as a promising candidate for addressing drug-resistant infections.
From a synthetic perspective, [2-(4-Chloro-phenoxymethyl)-morpholin-4-yl]-acetic acid methyl ester is often synthesized via nucleophilic substitution reactions, leveraging the reactivity of its morpholine nitrogen. Its ester group allows for further derivatization, enabling the creation of libraries for high-throughput screening (HTS). This adaptability is particularly relevant in the context of AI-driven drug discovery, where rapid iteration of molecular structures is essential.
Environmental and regulatory considerations are also critical when discussing CAS No. 1706459-67-7. Unlike many halogenated compounds, this derivative exhibits favorable biodegradability profiles, reducing concerns about persistent organic pollutants (POPs). Its applications in green chemistry are being explored, particularly in catalytic transformations that minimize waste. These attributes resonate with the increasing emphasis on sustainable chemical processes in industrial settings.
In summary, [2-(4-Chloro-phenoxymethyl)-morpholin-4-yl]-acetic acid methyl ester represents a multifaceted tool for modern research. Its combination of structural modularity, bioactivity, and environmental compatibility makes it a standout candidate for addressing challenges in pharmaceutical innovation and agrochemical advancement. As the scientific community continues to uncover its potential, this compound is poised to play a pivotal role in shaping the future of small-molecule therapeutics.
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